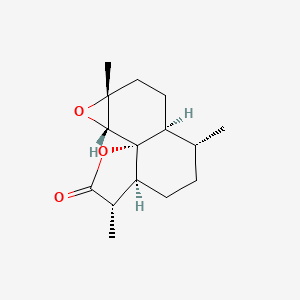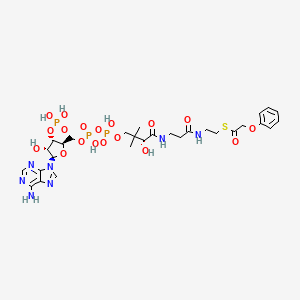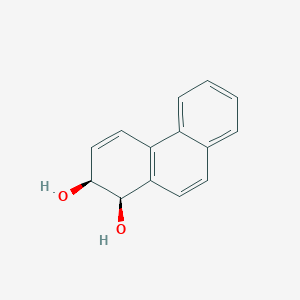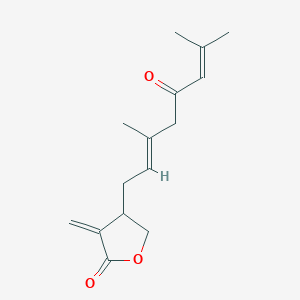
Anthecotulide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthecotulide is a butan-4-olide. It derives from an alpha-methylene gamma-butyrolactone.
Applications De Recherche Scientifique
Anticancer Properties
Anthecotulide has been researched for its potential in cancer treatment, particularly in malignant melanoma. A study revealed that anthecotulide exhibits significant growth-inhibitory effects on SK-MEL-24 malignant melanoma cells. This is achieved through mechanisms like apoptosis, autophagy, S-phase cell cycle arrest, caspase activation, and inhibition of the NF-κB signaling pathway. However, it's important to note that a paper on this topic was retracted due to non-original and manipulated figure images (Li & Han, 2019).
Antibacterial and Antiprotozoal Activity
Anthecotulide has shown varied bioactivity against several microorganisms. For instance, it has been evaluated for its antibacterial activity against a range of clinically important strains but did not show significant results at concentrations below 10 microg/mL (Meyer et al., 2005). In another study, anthecotulide demonstrated potent trypanocidal and leishmanicidal activity, though it also showed toxicity in mammalian cells, which may limit its therapeutic use (Karioti et al., 2009).
Synthesis and Chemical Analysis
The catalytic asymmetric synthesis of anthecotulide has been achieved using enyne and Meyer-Schuster rearrangements, which is significant for its bioactive sesquiterpene lactone (Hodgson et al., 2011). This advancement in synthetic methods facilitates further research and potential applications of anthecotulide.
Inhibition of Pathogenic Microorganisms
Anthecotulide has been evaluated for its inhibitory effects against the enoyl-ACP reductase (FabI) enzyme from various pathogenic microorganisms. It showed activity against FabI from Mycobacterium tuberculosis and Plasmodium falciparum, indicating its potential as an antimicrobial and antimalarial agent (Karioti et al., 2008).
Propriétés
Nom du produit |
Anthecotulide |
|---|---|
Formule moléculaire |
C15H20O3 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
4-[(2E)-3,7-dimethyl-5-oxoocta-2,6-dienyl]-3-methylideneoxolan-2-one |
InChI |
InChI=1S/C15H20O3/c1-10(2)7-14(16)8-11(3)5-6-13-9-18-15(17)12(13)4/h5,7,13H,4,6,8-9H2,1-3H3/b11-5+ |
Clé InChI |
WSKLYRKBPFVGEJ-VZUCSPMQSA-N |
SMILES isomérique |
CC(=CC(=O)C/C(=C/CC1COC(=O)C1=C)/C)C |
SMILES canonique |
CC(=CC(=O)CC(=CCC1COC(=O)C1=C)C)C |
Synonymes |
anthecotulide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



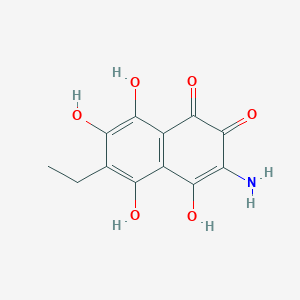
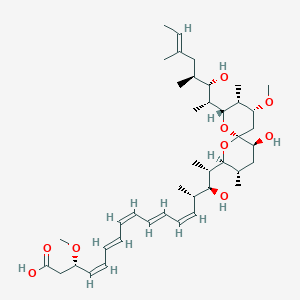
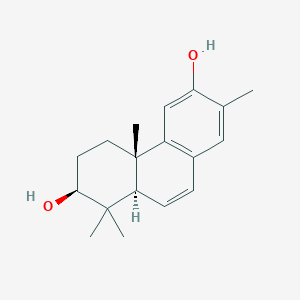
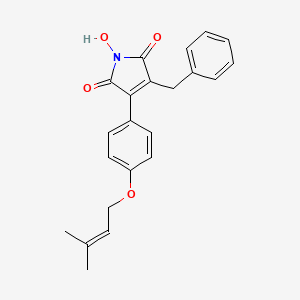
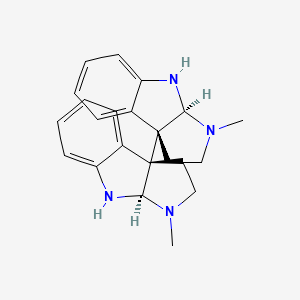
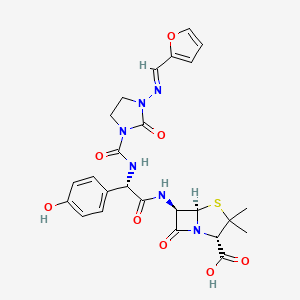
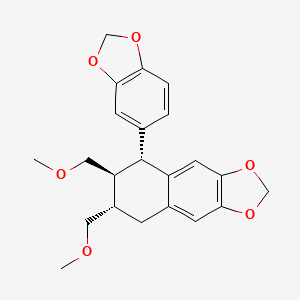
![4-[[(6aS)-2-methoxy-11-oxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]-N-[2-[(1R,12S)-3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl]-1H-indol-5-yl]butanamide](/img/structure/B1246195.png)
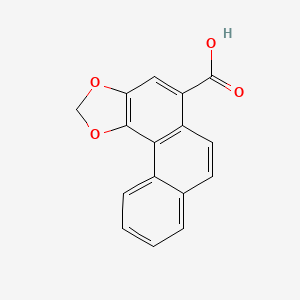
![methyl (1R,4aS,7aR)-7-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1246198.png)
